5-Silaspiro[4.5]decan-8-amine hydrochloride is a chemical compound notable for its unique spirocyclic structure, which contributes to its potential biological activity and applications in various scientific fields. The compound has the molecular formula CHClN, with a molecular weight of approximately 188.73 g/mol. Its structure features a nitrogen atom integrated into the spiro framework, enhancing its interaction with biological targets and making it a subject of interest in medicinal chemistry and pharmacology.
5-Silaspiro[4.5]decan-8-amine hydrochloride falls under the category of heterocyclic compounds, specifically spirocyclic amines. Its classification is significant due to its potential use as a pharmaceutical intermediate and in organic synthesis.
The synthesis of 5-silaspiro[4.5]decan-8-amine hydrochloride can be achieved through several methods, primarily involving the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under controlled conditions. This method typically requires specific catalysts or reagents to facilitate the formation of the spirocyclic structure.
This structure showcases the spirocyclic nature of the compound, which influences its chemical reactivity and biological interactions.
5-Silaspiro[4.5]decan-8-amine hydrochloride undergoes various chemical reactions, including:
The choice of reagents and conditions significantly affects the outcome of these reactions, allowing for the modification of the compound's structure and enhancement of its biological activity.
The mechanism of action for 5-silaspiro[4.5]decan-8-amine hydrochloride primarily involves its interaction with prolyl hydroxylase domains (PHDs). By binding to these enzymes, the compound inhibits their activity, leading to an upregulation of hypoxia-inducible factor (HIF) target genes.
These properties are essential for determining the compound's suitability for various applications in research and industry.
5-Silaspiro[4.5]decan-8-amine hydrochloride serves multiple purposes in scientific research:
The 5-silaspiro[4.5]decan-8-amine scaffold represents a strategic fusion of spirocyclic topology and silicon bioisosterism. This architecture features a silicon atom at the pivotal spiro junction, replacing the traditional carbon atom in classical spiro[4.5]decane systems. The resulting silicon-carbon bond elongation (1.87 Å vs. 1.54 Å for C–C) induces distinct three-dimensionality and ring strain modulation, altering molecular conformation and electrostatic landscapes [6] [9]. These distortions create novel vectors for target engagement, as evidenced by enhanced GPCR (G protein-coupled receptor) selectivity in δ-opioid agonists derived from analogous 1,3,8-triazaspiro[4.5]decane-2,4-dione cores [5].
The silanol group (–SiOH), when exposed via hydrolytic cleavage of labile Si–X bonds, exhibits stronger hydrogen-bond donation capacity (σ-profile: 1.25 vs. 0.84 for C–OH) and moderate acidity (pKa ~10–12). This property enhances interactions with polar enzymatic subsites, as demonstrated in protease inhibitors featuring silanediol transition-state mimetics [6]. Concurrently, the increased lipophilicity (logP +0.5–1.0 versus carbon isosteres) improves membrane permeability, a critical factor for CNS (central nervous system)-targeted therapeutics like silicon-containing oxazolidinone antibiotics that achieve 30-fold higher brain/plasma ratios [1] [6].
Table 1: Comparative Physicochemical Properties of Carbon vs. Silicon Bioisosteres
Property | Carbon Analog | Silicon Analog | Biological Consequence |
---|---|---|---|
Bond Length (C-/Si–C, Å) | 1.54 | 1.87 | Altered binding pocket complementarity |
Si/COH H-bond strength (σ) | 0.84 | 1.25 | Enhanced polar target interactions |
Lipophilicity (ΔlogP) | Baseline | +0.5 to +1.0 | Improved membrane permeation |
Metabolic susceptibility | Variable | Si-O bonds stable | Prolonged half-life |
Spiro[4.5]decane frameworks emerged as privileged scaffolds in the 1990s, leveraging their rigid, three-dimensional complexity to reduce conformational entropy upon target binding. Early derivatives like spirotryprostatin A highlighted the scaffold’s capacity for kinase modulation, inspiring synthetic analogs for oncology [4]. The 2000s witnessed diversification into CNS disorders, exemplified by δ-opioid agonists incorporating azaspiro[4.5]decane cores to enforce bioactive conformations while minimizing off-target activity [5].
The integration of silicon—termed the "silicon switch"—marked a transformative advancement post-2010. This approach systematically replaced spirocyclic carbon atoms with silicon to exploit divergent electronic and steric profiles. For instance, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives exhibited nanomolar δ-opioid agonism (Ki < 1 μM) with attenuated β-arrestin recruitment, mitigating convulsant side effects associated with classical agonists like SNC80 [5]. Concurrently, spirooxindole-sila hybrids demonstrated improved solubility and tumor penetration in anticancer applications, validated by xenograft models showing complete tumor regression [4] [6].
Table 2: Evolution of Key Spiro[4.5]decane Pharmacophores
Era | Scaffold Type | Therapeutic Application | Innovation |
---|---|---|---|
1990s | Carbocyclic | Anticancer (e.g., spirotryprostatin) | 3D complexity for target specificity |
2000s | Aza-/oxa-spirocycles | Analgesia (δ-opioid agonists) | Conformational restraint for selectivity |
2010–present | Silaspiro hybrids | CNS/oncology/anti-infectives | Silicon bioisosterism for ADMET (absorption, distribution, metabolism, excretion, and toxicity) optimization |
Silicon’s electropositive character (Pauling electronegativity: 1.90 vs. 2.55 for carbon) polarizes adjacent bonds, rendering silicon-containing groups susceptible to selective oxidative metabolism. Unlike rapid cytochrome P450-mediated degradation of alkyl chains, silanes undergo predictable silanolysis to stable, water-soluble silanols (Si–OH). This controlled detoxification pathway reduces toxic metabolite formation, as observed in sila-nalbuphine analogs exhibiting cleaner metabolic profiles than carbon counterparts [6] [9].
The enhanced lipophilicity from silicon incorporation significantly improves CNS bioavailability. Preclinical studies of sila-oxazolidinones demonstrated brain/plasma ratios up to 30-fold higher than linezolid, attributed to silicon-induced logP increases and P-glycoprotein evasion [1]. Similarly, sila-combretastatins showed augmented tumor accumulation via enhanced passive diffusion and reduced efflux [6].
Moreover, silicon’s atomic radius (111 pm vs. 77 pm for carbon) induces subtle steric perturbations that optimize target binding. In cannabinoid receptors, silicon-switched agonists achieved 10-fold higher CB2 (cannabinoid receptor type 2) selectivity over CB1 (cannabinoid receptor type 1), mitigating psychoactivity while amplifying immunomodulatory effects in multiple sclerosis models [9]. This precision arises from van der Waals contact improvements within hydrophobic binding pockets, underscoring silicon’s role in affinity refinement.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0